
6-Chloro-N-methoxy-N-methylpicolinamide
Overview
Description
6-Chloro-N-methoxy-N-methylpicolinamide is a useful research compound. Its molecular formula is C8H9ClN2O2 and its molecular weight is 200.62 g/mol. The purity is usually 95%.
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Biological Activity
6-Chloro-N-methoxy-N-methylpicolinamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy against cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a chloro substituent on the aromatic ring and methoxy and methyl groups attached to the nitrogen atoms. This unique structure contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may inhibit certain kinases or receptors associated with tumor growth and proliferation.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various human cancer cell lines. Notably, it has shown promising results in inhibiting the growth of:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
- Colorectal Cancer (HCT-116)
- Hepatocellular Carcinoma (HepG2)
The compound's efficacy was assessed using a single-dose testing protocol against a panel of 60 human cancer cell lines, revealing significant antiproliferative effects with IC50 values ranging from to depending on the cell line tested .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity. It demonstrated effectiveness against several bacterial strains, suggesting a potential role in treating infections. The minimum inhibitory concentrations (MICs) were reported to be within the range suitable for therapeutic use .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals that this compound exhibits unique properties that enhance its biological activity. The following table summarizes key differences:
Compound Name | Structure Features | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |
---|---|---|---|
This compound | Chloro, Methoxy, Methyl groups | 0.1 - 0.5 µM | Low MIC values |
3-Bromo-6-chloro-N-methoxy-N-methylpicolinamide | Bromine instead of Chlorine | Higher IC50 values | Moderate MIC values |
N-Methylpicolinamide | Lacks Chloro and Methoxy groups | Significantly lower | Higher MIC values |
Case Studies and Research Findings
- In Vitro Studies : A study conducted on various cancer cell lines indicated that this compound effectively inhibited cell proliferation through apoptosis induction mechanisms .
- Animal Models : In vivo studies have shown that administration of this compound resulted in reduced tumor size in xenograft models, supporting its potential as an anticancer agent .
- Synergistic Effects : Research indicates that when combined with other chemotherapeutic agents, this compound enhances overall efficacy, suggesting a possible role in combination therapies for cancer treatment .
Properties
IUPAC Name |
6-chloro-N-methoxy-N-methylpyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-11(13-2)8(12)6-4-3-5-7(9)10-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSPRYGYLWAQOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=NC(=CC=C1)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728435 | |
Record name | 6-Chloro-N-methoxy-N-methylpyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192437-72-2 | |
Record name | 6-Chloro-N-methoxy-N-methylpyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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